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Compound of Interest

4-Bromo-1-iodo-2-
Compound Name:
methoxybenzene

Cat. No.: B592609

This technical guide provides a comprehensive overview of 4-Bromo-1-iodo-2-
methoxybenzene, a versatile polyhalogenated aromatic compound. This document is intended
for researchers, scientists, and professionals in the fields of organic synthesis and drug
development, offering detailed information on its chemical identity, properties, synthesis, and
applications.

Chemical Identity and Nomenclature

IUPAC Name: 4-bromo-1-iodo-2-methoxybenzene[1]
Synonyms:

» 5-Bromo-2-iodoanisole[1]

e 4-Bromo-1-iodo-2-methoxy-benzene[1]

e 5-Bromo-2-iodophenyl methyl ether[1]

Physicochemical Properties

The key physicochemical properties of 4-Bromo-1-iodo-2-methoxybenzene are summarized
in the table below, providing a quick reference for experimental design and safety
considerations.
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Property Value Source
Molecular Formula C7HeBrlO PubChem[1]
Molecular Weight 312.93 g/mol PubChem[1]
Melting Point 37 °C ChemicalBook[2]
Boiling Point 161-162 °C at 8 Torr ChemicalBook[2]
Density 2.062+0.06 g/cm3 (Predicted) ChemicalBook[2]
Appearance Crystalline powder ChemicalBook[2]
Storage Temperature 2-8°C (protect from light) ChemicalBook[2]

Experimental Protocols

The synthesis of substituted bromo-iodo-methoxybenzenes often leverages the principles of
electrophilic aromatic substitution and diazotization-iodination reactions. Below is a detailed
protocol for a representative synthesis of a related isomer, which can be adapted for 4-Bromo-
1-iodo-2-methoxybenzene.

Synthesis of 2-Bromo-1-iodo-4-methoxybenzene from 3-Bromoanisole

This procedure outlines the synthesis of a structural isomer and is indicative of the
methodologies employed for this class of compounds.

Materials:

3-Bromoanisole

Mercuric oxide (HgO)

Acetic anhydride (Acz20)

Dichloromethane (CH2Clz2)

lodine (12)
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e Anhydrous magnesium sulfate (MgSQa)
e Cyclohexane
Procedure:

e A solution of 3-bromoanisole (10 g, 53.5 mmol), mercuric oxide (8.8 g, 40.6 mmol), and
acetic anhydride (1 mL) in dichloromethane (100 mL) is prepared under stirring.

e The mixture is refluxed for 30 minutes.

 lodine (17.6 g, 69.5 mmol) is added to the reaction mixture in six portions at 12-hour
intervals. After each addition, the mixture is refluxed for 12 hours.

e Upon completion, the aqueous layer is extracted with dichloromethane (3 x 10 mL).

e The combined organic layers are dried over anhydrous magnesium sulfate and then
concentrated under reduced pressure.

e The crude product is purified by fast column chromatography using cyclohexane as the
eluent to yield 2-bromo-1-iodo-4-methoxybenzene as a colorless oil (94% yield).[3]

Characterization Data for a Related Isomer (4-bromo-2-iodo-1-methoxybenzene):

e 'H NMR (400 MHz, CDCls): & 3.86 (s, 3 H), 6.67-6.70 (d, 1 H), 7.39-7.42 (dd, 1 H), 7.87-7.88
(d, 1 H)[4]

e 13C NMR (100.6 MHz, CDCIs): 6 57.0, 87.1, 112.4, 113.8, 132.6, 141.6, 157.9[4]

e GC-MS: m/z (%): 312.05 (100) [M]*, 314.05 (92.15) [M]*[4]

Synthetic Utility and Logical Workflow

Polyhalogenated arenes such as 4-Bromo-1-iodo-2-methoxybenzene are valuable
intermediates in organic synthesis due to the differential reactivity of the carbon-halogen bonds.
The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in
transition metal-catalyzed cross-coupling reactions. This chemoselectivity allows for a stepwise
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and site-selective functionalization of the aromatic ring, enabling the construction of complex
molecular architectures.

The following diagram illustrates the logical workflow for the sequential functionalization of 4-
Bromo-1-iodo-2-methoxybenzene.

First Cross-Coupling

Monofunctionalized Intermediate et CessCaN Ty
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| 4-Bromo-1-iodo-2-methoxybenzene

Click to download full resolution via product page

Caption: Sequential cross-coupling strategy for 4-Bromo-1-iodo-2-methoxybenzene.

This selective functionalization is a powerful tool in the synthesis of pharmaceuticals and other
high-value organic molecules, where precise control over substituent placement is critical. The
methoxy group also influences the reactivity and orientation of incoming electrophiles in further
aromatic substitution reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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